molecular formula C8H10O2S B12883641 S-(2-(Furan-2-yl)ethyl) ethanethioate CAS No. 59020-91-6

S-(2-(Furan-2-yl)ethyl) ethanethioate

Cat. No.: B12883641
CAS No.: 59020-91-6
M. Wt: 170.23 g/mol
InChI Key: YKCJGPBIAMZJEB-UHFFFAOYSA-N
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Description

S-(2-(Furan-2-yl)ethyl) ethanethioate: is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . It is a heterocyclic compound containing a furan ring, which is known for its aromatic properties and reactivity. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(Furan-2-yl)ethyl) ethanethioate typically involves the reaction of furan derivatives with ethanethioate precursors. One common method includes the reaction of 2-furyl ethanol with ethanethioyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanethioyl chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: S-(2-(Furan-2-yl)ethyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(2-(Furan-2-yl)ethyl) ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(2-(Furan-2-yl)ethyl) ethanethioate involves its interaction with various molecular targets. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, while the ethanethioate group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: S-(2-(Furan-2-yl)ethyl) ethanethioate is unique due to the presence of the ethanethioate group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

59020-91-6

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

S-[2-(furan-2-yl)ethyl] ethanethioate

InChI

InChI=1S/C8H10O2S/c1-7(9)11-6-4-8-3-2-5-10-8/h2-3,5H,4,6H2,1H3

InChI Key

YKCJGPBIAMZJEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCC1=CC=CO1

Origin of Product

United States

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